molecular formula C23H27NO2 B3916783 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-isopropyl-N-(3-methylbenzyl)benzamide

4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-isopropyl-N-(3-methylbenzyl)benzamide

Cat. No.: B3916783
M. Wt: 349.5 g/mol
InChI Key: WIDHXQUAONDXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-isopropyl-N-(3-methylbenzyl)benzamide, also known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-isopropyl-N-(3-methylbenzyl)benzamide X is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes involved in cell proliferation and differentiation, leading to the inhibition of cancer cell growth. It has also been suggested that it acts as an antioxidant and protects cells from oxidative stress, which is associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
Compound X has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and differentiation, leading to the inhibition of cancer cell growth. It has also been shown to act as an antioxidant and protect cells from oxidative stress. Physiologically, it has been shown to induce apoptosis (cell death) in cancer cells and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-isopropyl-N-(3-methylbenzyl)benzamide X in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another advantage is its antifungal properties, which can be useful in agriculture. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for research on 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-isopropyl-N-(3-methylbenzyl)benzamide X. One direction is to further investigate its mechanism of action to better understand how it inhibits cancer cell growth and protects against neurodegenerative diseases. Another direction is to optimize its use as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, research can be done to explore its potential as a fungicide in agriculture and as a building block for the synthesis of novel materials with unique properties.

Scientific Research Applications

Compound X has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. It also has potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-isopropyl-N-(3-methylbenzyl)benzamide X has been shown to have antifungal properties and can be used as a fungicide to protect crops from fungal infections. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.

Properties

IUPAC Name

4-(3-hydroxy-3-methylbut-1-ynyl)-N-[(3-methylphenyl)methyl]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2/c1-17(2)24(16-20-8-6-7-18(3)15-20)22(25)21-11-9-19(10-12-21)13-14-23(4,5)26/h6-12,15,17,26H,16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDHXQUAONDXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C(C)C)C(=O)C2=CC=C(C=C2)C#CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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